3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGQMVDIYFEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazinone Ring Formation
The foundational step in synthesizing 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one involves constructing the 1,2,4-triazin-5(4H)-one scaffold. Cyclocondensation reactions between thiosemicarbazide and β-keto esters or diketones are widely employed. For example, reacting ethyl acetoacetate with thiosemicarbazide under acidic conditions yields 6-methyl-1,2,4-triazin-5(4H)-one as an intermediate .
Reaction Conditions:
-
Temperature: Reflux (80–100°C)
This step achieves ~85% yield in aqueous media under microwave irradiation, reducing reaction time to 3–6 minutes . The use of microwaves enhances reaction efficiency by promoting uniform heating and minimizing side reactions.
Introduction of the Sulfanyl Group
The sulfanyl moiety at position 3 is introduced via nucleophilic substitution or thioetherification. A common strategy involves reacting the triazinone intermediate with 4-chlorobenzyl chloride in the presence of a base to deprotonate the thiol group .
Procedure:
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Deprotonation: Treat 6-methyl-1,2,4-triazin-5(4H)-one with NaOH or K₂CO₃ in anhydrous ethanol .
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Alkylation: Add 4-chlorobenzyl chloride dropwise at 0–5°C to minimize disulfide formation.
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Workup: Quench with ice-water, extract with dichloromethane, and purify via recrystallization .
Optimization Notes:
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Base Selection: Potassium carbonate improves solubility and reduces side reactions compared to stronger bases .
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Solvent: Polar aprotic solvents like DMF enhance reactivity but require careful temperature control.
Recent advances utilize microwave irradiation to combine triazinone formation and sulfanyl group introduction in a single step. This method simplifies purification and improves yields (up to 90%) .
Protocol:
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Mix ethyl acetoacetate (1.0 equiv), thiosemicarbazide (1.1 equiv), and 4-chlorobenzyl chloride (1.2 equiv) in water.
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Irradiate at 150 W for 5 minutes.
Advantages:
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Eco-Friendly: Water as a solvent reduces environmental impact.
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Scalability: Compatible with continuous flow reactors for gram-scale production.
Industrial-Scale Synthesis
For large-scale manufacturing, automated reactors ensure consistency and safety. Key parameters include:
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Temperature | 50–60°C | Balances reaction rate and safety |
| Pressure | 1–2 atm | Prevents solvent evaporation |
| Residence Time | 30–45 minutes | Maximizes conversion |
| Catalyst | Heterogeneous Ni | Facilitates thioetherification |
Process Flow:
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Continuous feed of reactants into a packed-bed reactor.
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In-line NMR monitoring for real-time quality control.
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Crystallization via antisolvent addition (e.g., hexane).
Mechanistic Insights and Challenges
Key Reaction Pathways:
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Cyclocondensation: Nucleophilic attack of the thiosemicarbazide amino group on the carbonyl carbon of ethyl acetoacetate, followed by dehydration .
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Alkylation: SN2 displacement where the triazinone thiolate attacks the electrophilic carbon of 4-chlorobenzyl chloride.
Challenges:
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Oxidation Sensitivity: The sulfanyl group oxidizes to sulfoxide if exposed to air, necessitating inert atmospheres.
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Regioselectivity: Competing reactions at N1 vs. N2 of the triazinone require careful base selection to direct substitution to position 3 .
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Conventional | 75–80 | 6–8 hours | Moderate | High (organic waste) |
| Microwave-Assisted | 85–90 | 5–10 minutes | High | Low |
| Industrial | 88–92 | 30–45 minutes | Very High | Moderate |
Microwave methods excel in academic settings, while industrial processes prioritize throughput and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazinone Core
The biological and physicochemical properties of triazinones are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Position : The 4-chlorobenzylsulfanyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to smaller groups like methylthio (metribuzin) or allylsulfanyl (D1). This likely enhances binding affinity in hydrophobic environments .
- Biological Activity: Metamitron and metribuzin exhibit herbicidal activity due to amino and alkyl/aryl substituents at positions 4 and 6, which stabilize interactions with plant photosynthetic proteins . In contrast, the 4-chlorobenzylsulfanyl group may favor non-agricultural applications, such as enzyme inhibition (e.g., 11β-HSD1) .
- Reactivity : The 4-chlorobenzylsulfanyl group increases resistance to nucleophilic attack compared to analogs with thiol (-SH) or hydroxyl (-OH) groups, which undergo rearrangement or oxidation more readily (e.g., D1 in and Scheme 30 in ) .
Physicochemical Properties
- Solubility : The 4-chlorobenzyl group reduces water solubility compared to metamitron (log P ~1.5 vs. ~0.8), favoring organic solvents. This property aligns with its use in synthetic intermediates rather than direct agrochemical formulations .
- Stability: Hydration equilibrium constants (Kh) for triazinones depend on substituents. For example, 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one has Kh >1.0 in 30% acetonitrile, indicating greater hydration resistance than compounds with electron-donating groups .
Biological Activity
3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 412.94 g/mol
- CAS Number : 338775-69-2
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that triazine derivatives possess significant antimicrobial properties. The presence of the chlorobenzyl group may enhance its interaction with microbial targets.
- Anticancer Activity : Initial research indicates that this compound may induce apoptosis in cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways related to cancer proliferation.
Antimicrobial Activity
Research indicates that triazine derivatives can inhibit the growth of various bacterial strains. A study conducted by Morais et al. demonstrated that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. The specific mechanism involves interference with bacterial cell wall synthesis and protein function.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The compound's IC values were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| U87 | 45.2 ± 13.0 |
Flow cytometry analysis revealed that the compound promotes apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
The proposed mechanism of action for the anticancer activity includes:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Cell Proliferation : Disruption of cell cycle progression at the G1/S checkpoint.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various triazine derivatives, including this compound against standard bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anticancer Properties
In a preclinical trial involving tumor-bearing mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups:
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | - |
| Compound Treatment | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
